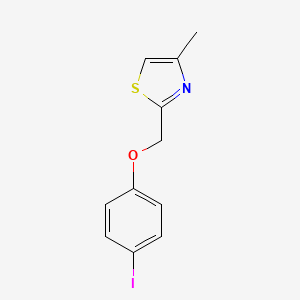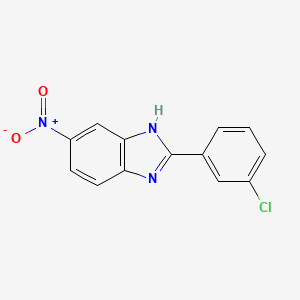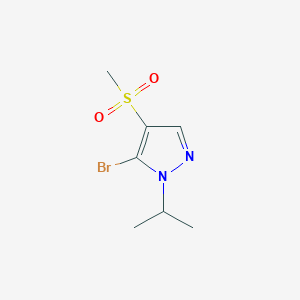
5-Chloro-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 5-cloro-2-(m-tolilo)-2H-1,2,3-triazol-4-carboxílico es un compuesto heterocíclico que pertenece a la clase de los derivados de triazol. Los triazoles son conocidos por sus diversas actividades biológicas y han sido ampliamente estudiados por sus posibles aplicaciones en diversos campos como la medicina, la agricultura y la ciencia de los materiales. La presencia de un grupo cloro y un grupo tolilo en la estructura de este compuesto mejora su reactividad química y su actividad biológica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 5-cloro-2-(m-tolilo)-2H-1,2,3-triazol-4-carboxílico generalmente implica la ciclación de precursores apropiados en condiciones controladas. Un método común implica la reacción del ácido 5-cloro-1H-1,2,3-triazol-4-carboxílico con m-tolilo hidrazina en presencia de un catalizador adecuado. La reacción generalmente se lleva a cabo en un solvente orgánico como la dimetilformamida (DMF) a temperaturas elevadas para facilitar el proceso de ciclación.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento de la síntesis. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la concentración del catalizador, es crucial para la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 5-cloro-2-(m-tolilo)-2H-1,2,3-triazol-4-carboxílico puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para formar los óxidos o derivados hidroxílicos correspondientes.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados de amina.
Sustitución: El grupo cloro se puede sustituir por otros grupos funcionales como grupos alquilo, arilo o amino.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el peróxido de hidrógeno (H2O2).
Reducción: Se utilizan comúnmente agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de aluminio y litio (LiAlH4).
Sustitución: Las reacciones de sustitución nucleófila se pueden llevar a cabo utilizando reactivos como la azida de sodio (NaN3) o el metóxido de sodio (NaOCH3).
Principales productos formados
Oxidación: Formación de derivados hidroxílicos o carboxílicos.
Reducción: Formación de derivados de amina.
Sustitución: Formación de diversos derivados de triazol sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, el ácido 5-cloro-2-(m-tolilo)-2H-1,2,3-triazol-4-carboxílico se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología
El compuesto ha mostrado potencial como agente antimicrobiano. Los estudios han demostrado su eficacia contra una gama de patógenos bacterianos y fúngicos, lo que lo convierte en un candidato para el desarrollo de nuevos antibióticos.
Medicina
En medicina, se ha investigado el ácido 5-cloro-2-(m-tolilo)-2H-1,2,3-triazol-4-carboxílico por sus propiedades anticancerígenas. Se ha encontrado que inhibe el crecimiento de ciertas líneas celulares cancerosas, lo que sugiere su potencial como agente quimioterapéutico.
Industria
En el sector industrial, el compuesto se utiliza en la producción de agroquímicos y productos farmacéuticos. Su capacidad para sufrir diversas modificaciones químicas lo convierte en un intermedio valioso en la síntesis de ingredientes activos para pesticidas y medicamentos.
Mecanismo De Acción
El mecanismo de acción del ácido 5-cloro-2-(m-tolilo)-2H-1,2,3-triazol-4-carboxílico implica su interacción con dianas moleculares específicas. En aplicaciones antimicrobianas, se cree que el compuesto inhibe la síntesis de componentes celulares esenciales en patógenos, lo que lleva a su muerte. En la terapia del cáncer, puede interferir con la división celular e inducir la apoptosis en las células cancerosas. Las vías moleculares exactas involucradas aún están en investigación, pero la capacidad del compuesto para unirse a enzimas y receptores específicos es un factor clave en su actividad biológica.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 5-cloro-1H-1,2,3-triazol-4-carboxílico: Estructura similar pero carece del grupo tolilo.
Ácido 2-(m-tolilo)-2H-1,2,3-triazol-4-carboxílico: Estructura similar pero carece del grupo cloro.
Ácido 5-cloro-2-fenil-2H-1,2,3-triazol-4-carboxílico: Estructura similar con un grupo fenilo en lugar de un grupo tolilo.
Unicidad
La presencia de ambos grupos cloro y tolilo en el ácido 5-cloro-2-(m-tolilo)-2H-1,2,3-triazol-4-carboxílico mejora su reactividad química y su actividad biológica en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C10H8ClN3O2 |
|---|---|
Peso molecular |
237.64 g/mol |
Nombre IUPAC |
5-chloro-2-(3-methylphenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H8ClN3O2/c1-6-3-2-4-7(5-6)14-12-8(10(15)16)9(11)13-14/h2-5H,1H3,(H,15,16) |
Clave InChI |
OZXRRBSAWYGOLW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N2N=C(C(=N2)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-(2-Hydroxyethyl)-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B11783407.png)
![6-Bromo-N-(pyridin-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B11783414.png)






![5-Aminobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11783472.png)
![4-(3-Chlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11783477.png)
![2-(4-Chlorophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11783483.png)


